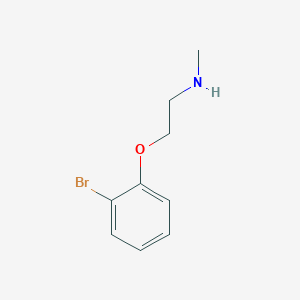

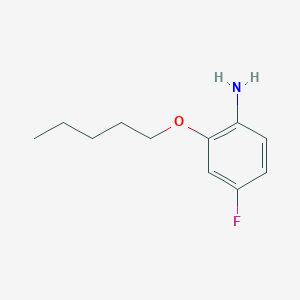

4-Fluoro-2-(pentyloxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of fluoro-substituted aniline derivatives is a topic of interest due to their applications in various fields, including the development of synthetic cannabinoids and conducting polymers. In the synthesis of the 5-fluoro-4-hydroxypentyl side chain metabolites of synthetic cannabinoids, an efficient method was developed, which involved the use of hydroxyl protecting groups to facilitate epoxidation and regioselective hydrofluorination. The synthesis yielded a 67% overall yield after six steps from pent-4-en-1-ol, demonstrating a viable pathway for creating such compounds .

Molecular Structure Analysis

The molecular structure of fluoro-substituted anilines is crucial for their chemical properties and applications. For instance, the novel compound 4-[2-(9,9-dioctyl-9H-fluorene-2-)vinyl]aniline was synthesized through a three-step reaction involving alkylation, Heck reaction, and reduction. The structure of this compound was characterized using 1H NMR and IR spectroscopy, which are essential techniques for confirming the molecular structure of synthesized compounds .

Chemical Reactions Analysis

Fluoro-substituted anilines can undergo various chemical reactions, including polymerization. For example, polyfluoroanilines were synthesized from fluorine-substituted aniline monomers using an acid-assisted persulfate initiated polymerization route. However, it was noted that poly(4-fluoroaniline) tends to undergo dehalogenation during polymerization, which is a significant reaction behavior to consider when working with these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted anilines are influenced by their molecular structure. The electrochemical behavior of these compounds was studied using cyclic voltammetry, and the polymers obtained were found to be in the emeraldine base form. The thermal behavior of these polymers was investigated using differential scanning calorimetry, and their conductivity was enhanced through iodine doping. These properties are essential for the application of fluoro-substituted anilines in electronic devices .

Scientific Research Applications

Docking and QSAR Studies

Fluoro-substituted anilines have been utilized in docking and quantitative structure–activity relationship (QSAR) studies to understand their role as kinase inhibitors, highlighting their significance in drug discovery and pharmaceutical chemistry (Caballero et al., 2011).

Fluorescence Quenching

Research on boronic acid derivatives, including those with fluoro-substitution, has examined fluorescence quenching mechanisms in alcohols. These studies are crucial for developing fluorescent sensors and understanding molecular interactions (Geethanjali et al., 2015).

Catalytic Applications

Studies have also shown the application of fluoro-substituted anilines in catalysis, such as in the Ru(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This research is significant for synthesizing complex organic molecules and pharmaceuticals (Wu et al., 2021).

Spectroscopic Properties

The spectroscopic properties of fluoro-aniline derivatives have been extensively studied, providing valuable insights into their structural and electronic characteristics. Such studies are fundamental for designing materials with specific optical properties (Aziz et al., 2018).

Safety And Hazards

properties

IUPAC Name |

4-fluoro-2-pentoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-2-3-4-7-14-11-8-9(12)5-6-10(11)13/h5-6,8H,2-4,7,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRPVGZYVGMRTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-(pentyloxy)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)